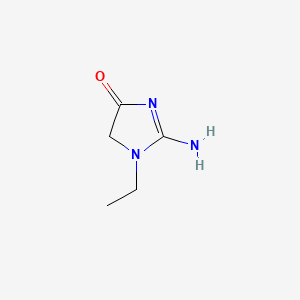![molecular formula C15H13ClO B14450906 1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one CAS No. 73932-60-2](/img/structure/B14450906.png)
1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one is an organic compound characterized by the presence of a biphenyl group attached to a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one typically involves the reaction of 4-bromobiphenyl with 2-chloropropanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods: On an industrial scale, the production of 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: 1-([1,1’-Biphenyl]-4-yl)-2-propanol.
Substitution: 1-([1,1’-Biphenyl]-4-yl)-2-amino-propan-1-one.
Wissenschaftliche Forschungsanwendungen
1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
4-Chlorobiphenyl: A biphenyl derivative with a chlorine atom attached to one of the phenyl rings.
1-([1,1’-Biphenyl]-4-yl)-2-propanol: A reduced form of the target compound.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one is unique due to the presence of both a biphenyl group and a chloropropanone moiety, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
73932-60-2 |
|---|---|
Molekularformel |
C15H13ClO |
Molekulargewicht |
244.71 g/mol |
IUPAC-Name |
2-chloro-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C15H13ClO/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3 |
InChI-Schlüssel |
REIISRRKPMDTCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)


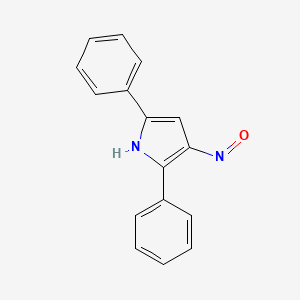
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)
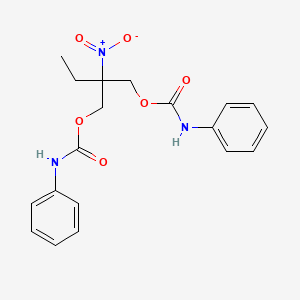
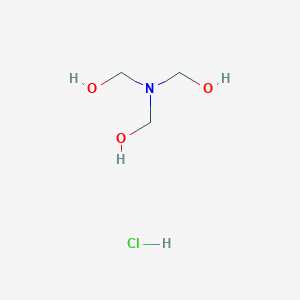

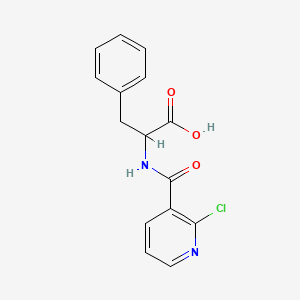
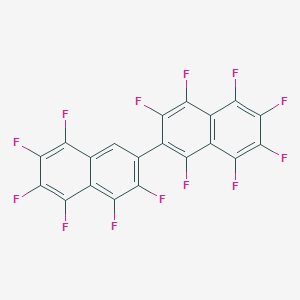
![N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline](/img/structure/B14450896.png)

